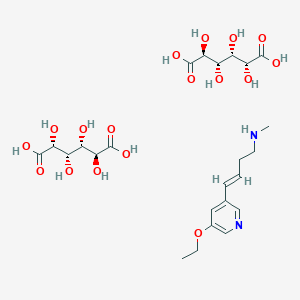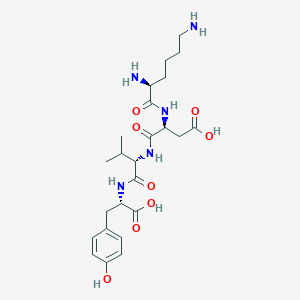
Tetrapeptide-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrapeptide-2, also known as Acetyl Tetrapeptide-2, is a synthetic peptide composed of aspartic acid, lysine, tyrosine, and valine with an acetyl group . It is known to stimulate the skin’s fundamental proteins, such as collagen and elastin, improving cohesion between cells and the extracellular matrix . It is used in anti-aging products to help maintain facial contour and reduce sagging in the chest and neck .
Synthesis Analysis
Peptides are synthesized by coupling the carboxyl group or C-terminus of one amino acid to the amino group or N-terminus of another . This process generally requires coupling agents and protecting groups . Solid-phase peptide synthesis (SPPS) is a preferred method as it does not require column purification after each coupling and deprotection step .Molecular Structure Analysis
The molecular formula of Tetrapeptide-2 is C26H39N5O9 . The structural models for this class of compounds show that all analogs except for SS-31 form compact reverse turn conformations in the membrane-bound state .Chemical Reactions Analysis
Peptides are formed when the amine and carboxylic acid functional groups in amino acids join together to form amide bonds, creating a chain of amino acid units . The conformational flexibility of peptide chains is limited chiefly to rotations about the bonds leading to the alpha-carbon atoms .Physical And Chemical Properties Analysis
The molecular weight of Tetrapeptide-2 is 565.62 . It is a synthetic peptide composed of aspartic acid, lysine, tyrosine, and valine with an acetyl group .Aplicaciones Científicas De Investigación
Tetrapeptides like Ac-Val-Pro-D-Ser-His-NH_2 show significant type II β-turn character in water and dimethyl sulfoxide. This property has implications for the use of these sequences in de novo protein design (Imperiali, Moats, Fisher, & Prins, 1992).
Cyclic tetrapeptides exhibit interesting conformational dynamics and slow interconversion of several different structures, which can be influenced by factors like the incorporation of d-amino acids or proline residues (Oakley & Johnston, 2012).
A specific tetrapeptide was identified in prothrombin, containing modified glutamic acid residues crucial for the protein's Ca(2+)-binding ability, which is necessary for its activation in blood coagulation (Stenflo, Fernlund, Egan, & Roepstorff, 1974).
The minimal structure recognized by cells in the large, adhesive glycoprotein fibronectin is a tetrapeptide sequence, Arg-Gly-Asp-Ser. Alterations in this sequence affect its cell attachment-promoting activity (Pierschbacher & Ruoslahti, 1984).
Tetrapeptides can bind to rat brain p21ras protein farnesyltransferase, impacting the modification of proteins involved in cell signaling and cancer (Reiss et al., 1991).
Tetrapeptides have been investigated as inhibitors of the adenovirus type 2 proteinase, suggesting potential applications in antiviral therapy (Cornish et al., 1995).
In the field of chemotaxis, certain tetrapeptides have been synthesized and analyzed for their influence on human neutrophils, linking their structure to biological activity (Torrini et al., 1993).
The tetrapeptide AcSDKP inhibits human bone marrow progenitors, offering insights into blood cell formation and potential therapeutic applications (Guigon et al., 1990).
Tetrapeptides can efficiently bind technetium-99m, suggesting their use in nuclear medicine for diagnostic imaging (Vanbilloen et al., 1995).
Research on cyclic tetrapeptides has led to new strategies for synthesizing highly strained compounds, which are significant in natural product chemistry and drug development (Meutermans et al., 2003).
Mecanismo De Acción
Tetrapeptide-2, also called Thymulen 4, is a biomimetic of the cell maturation factors produced by the thymus . It acts topically on the keratinocytes, inducing endocellular synthesis of paracrine and autocrine mediators . It helps to stimulate the skin’s fundamental proteins, such as collagen and elastin, facilitating and improving cohesion between cells and the ECM (extracellular matrix) .
Direcciones Futuras
Propiedades
IUPAC Name |
(3S)-4-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-[[(2S)-2,6-diaminohexanoyl]amino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H37N5O8/c1-13(2)20(23(35)28-18(24(36)37)11-14-6-8-15(30)9-7-14)29-22(34)17(12-19(31)32)27-21(33)16(26)5-3-4-10-25/h6-9,13,16-18,20,30H,3-5,10-12,25-26H2,1-2H3,(H,27,33)(H,28,35)(H,29,34)(H,31,32)(H,36,37)/t16-,17-,18-,20-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOUIAHOPEGZYFE-JPLJXNOCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCN)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H37N5O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrapeptide-2 | |
CAS RN |
75957-56-1 |
Source


|
| Record name | Tetrapeptide-2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075957561 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TETRAPEPTIDE-2 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7BQ5P2574K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

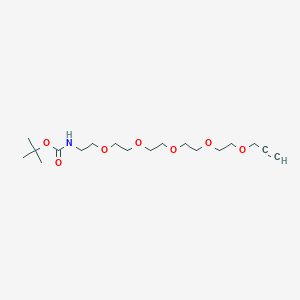



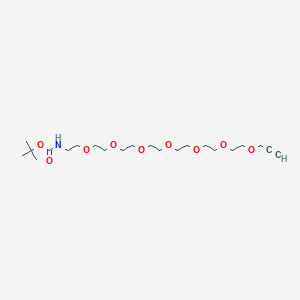

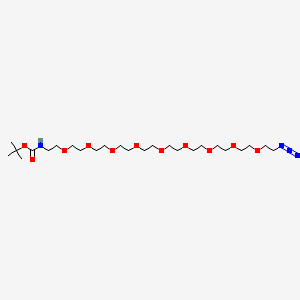
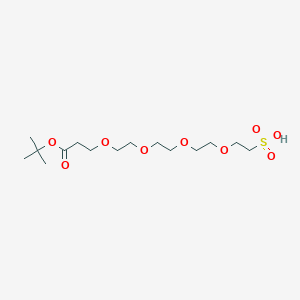

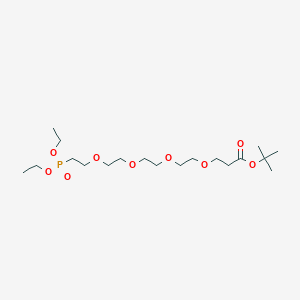
![3-[3-(3-Hydroxyphenyl)prop-2-ynyl]-1,7-dimethyl-8-methylsulfonylpurine-2,6-dione](/img/structure/B611234.png)

